Lowicryl HM-20
Description
Structure
2D Structure
Properties
CAS No. |
85568-52-1 |
|---|---|
Molecular Formula |
C30H50O10 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
ethyl 2-methylprop-2-enoate;hexyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O6.C10H18O2.C6H10O2/c1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4;1-4-5-6-7-8-12-10(11)9(2)3;1-4-8-6(7)5(2)3/h1,3,5-10H2,2,4H3;2,4-8H2,1,3H3;2,4H2,1,3H3 |
InChI Key |
MCEXMYNQJNYQLI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C(=C)C.CCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
Canonical SMILES |
CCCCCCOC(=O)C(=C)C.CCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
Other CAS No. |
85568-52-1 |
Synonyms |
Lowicryl HM-20 |
Origin of Product |
United States |
Ii. Theoretical and Mechanistic Principles Underlying Lowicryl Hm 20 S Utility in Research
Principles of Low-Temperature Photopolymerization in Lowicryl HM-20 Resin Systems
This compound is a highly cross-linked, acrylate-based resin system. emsdiasum.comfishersci.com A key feature of this resin is its ability to be polymerized by long-wavelength ultraviolet (UV) light (around 360 nm) at temperatures as low as -70°C. emsdiasum.comscienceservices.euagarscientific.com This low-temperature photopolymerization is crucial for preserving the delicate ultrastructure and molecular integrity of biological samples. myscope.training
The polymerization process is initiated by a photoinitiator included in the resin mixture. agarscientific.com When exposed to UV light, the initiator molecules absorb energy and generate free radicals. These radicals then react with the acrylate (B77674) and methacrylate (B99206) monomers in the resin, initiating a chain reaction. researchgate.net This leads to the formation of long polymer chains. A cross-linking agent, which is a monomer with two or more polymerizable groups, is also included in the formulation. agarscientific.commdpi.com This agent forms covalent bonds between the polymer chains, creating a three-dimensional network that gives the final block its hardness and stability. mdpi.com
A significant advantage of the this compound system is that the initiation of polymerization by UV light is largely independent of temperature. emsdiasum.comemsdiasum.com This allows for the infiltration of the resin into the tissue at very low temperatures, followed by polymerization at the same low temperature. scienceservices.eu This is in contrast to other resins that require heat for polymerization, which can cause significant damage to biological structures. myscope.training The low viscosity of this compound at these low temperatures is another critical factor, as it allows for efficient infiltration of the resin into the tissue. emsdiasum.commyscope.trainingemsdiasum.com
The composition of the this compound kit typically includes a monomer, a cross-linker, and an initiator. 2spi.comagarscientific.com The ratio of monomer to cross-linker can be adjusted to alter the hardness of the final block. agarscientific.com While UV photopolymerization is the standard method for low-temperature applications, this compound can also be chemically polymerized at 60°C using a chemical initiator. emsdiasum.comscienceservices.eu However, for optimal preservation of fluorescence, chemical polymerization initiated by agents like benzoyl peroxide (BPO) may be preferred as UV light can quench fluorescent signals. nih.govoptica.org
Mechanisms of Biological Ultrastructure Preservation through this compound Embedding
The preservation of biological ultrastructure at the molecular level is a primary goal in electron microscopy. This compound, when used in conjunction with low-temperature techniques such as freeze-substitution, offers superior preservation compared to conventional embedding methods. sci-hub.senih.govarraytomography.org The underlying mechanisms for this enhanced preservation are multifaceted.
A crucial aspect is the ability to dehydrate and infiltrate the tissue with resin at progressively lower temperatures. nih.govnih.gov This "progressive lowering of temperature" (PLT) method minimizes the extraction of lipids and other cellular components that can occur with dehydration at room temperature. myscope.training By maintaining the specimen at sub-zero temperatures throughout the embedding process, the molecular structure of proteins and other macromolecules is better stabilized. emsdiasum.com
The low viscosity of this compound at temperatures down to -70°C is a key physical property that facilitates excellent infiltration into the dense environment of the cell. emsdiasum.comscienceservices.euemsdiasum.com This ensures that the resin thoroughly permeates the tissue, providing robust support to cellular structures during sectioning. In contrast, many other resins become too viscous at low temperatures for effective infiltration. myscope.training
Furthermore, the gentle polymerization process, initiated by UV light at low temperatures, avoids the thermal stress and potential for molecular rearrangement that can be induced by heat-cured resins. myscope.training The nonpolar, hydrophobic nature of this compound also plays a role in preserving membrane structures. emsdiasum.com2spi.comscienceservices.eu By providing a hydrophobic environment, the resin helps to maintain the native conformation of membrane proteins and lipids. The combination of these factors results in well-preserved cellular details, including clear definition of membranes and organelles, making it an excellent choice for high-resolution ultrastructural studies. sci-hub.sebiocyclopedia.com
Influence of this compound Composition on Retention of Biomolecular Antigenicity and Fluorescence
A significant advantage of this compound is its ability to preserve the antigenicity of proteins and the signal from fluorescent markers, making it highly suitable for immunolabeling and correlative light and electron microscopy (CLEM). 2spi.comscienceservices.eunih.govleica-microsystems.com The low-temperature processing and embedding are central to this preservation. By avoiding the harsh chemical treatments and high temperatures associated with conventional embedding, the conformational epitopes of antigens are more likely to be retained. myscope.trainingsci-hub.sepolysciences.com
The acrylic-based chemistry of this compound is less damaging to proteins than the epoxy resins often used in electron microscopy. nih.govresearchgate.net This leads to improved accessibility of antigens for antibody binding on the surface of the section, resulting in significantly lower background labeling and a better signal-to-noise ratio in immunogold labeling experiments. 2spi.comscienceservices.euemsdiasum.com
The preservation of fluorescence is also enhanced with this compound embedding. nih.govleica-microsystems.comjanelia.org However, the choice of polymerization method can be critical. UV polymerization has the potential to quench fluorescence. nih.govoptica.org Therefore, for studies requiring optimal fluorescence preservation, chemical polymerization at low temperatures or carefully controlled UV exposure may be necessary. nih.govoptica.org Research has shown that a variety of fluorescent proteins and tracers can be well-preserved in this compound. nih.govresearchgate.net
Studies have demonstrated the successful use of this compound with a range of antibodies and fluorescent tracers, highlighting its compatibility with various labeling techniques. nih.govnih.gov The choice of fixatives and processing solutions, such as the concentration of uranyl acetate (B1210297) used for contrast, can also impact the final fluorescence signal and must be optimized for each specific application. nih.gov For instance, lower concentrations of uranyl acetate (e.g., 0.1% or 0.2%) have been found to better preserve fluorescence compared to higher concentrations (e.g., 0.5%). nih.gov
Interactive Data Table: Compatibility of this compound with Various Antibodies
This table summarizes a selection of primary antibodies that have been successfully used for immunolabeling of tissues embedded in this compound, as documented in the cited research.
| Antibody Target | Antibody Type | Tissue/Cell Type | Research Finding |
| TdTomato | --- | Mouse Cortex | Immunolabeling of TdTomato-labeled neurons was successful. nih.govresearchgate.net |
| TH (Tyrosine Hydroxylase) | --- | Mouse Thalamus | TH-immunolabeled thalamic neurons were clearly visualized. nih.govresearchgate.net |
| GFP (Green Fluorescent Protein) | Anti-GFP | Mouse Hippocampus | GFP-expressing hippocampal neurons were successfully immunolabeled. nih.govresearchgate.net |
| FoxP2 | --- | Mouse Brain | Immunolabeling of FoxP2 was achieved in mouse brain slices. researchgate.net |
| cFos | --- | Mouse Brain | Successful immunolabeling of cFos in mouse brain tissue. researchgate.net |
| Parvalbumin | --- | Mouse Cortex | Parvalbumin-labeled structures were well-preserved and imaged. researchgate.net |
| Cholera Toxin Beta | --- | Mouse Brain | Cholera toxin beta was successfully used as a tracer and immunolabeled. researchgate.net |
| PSD-95 | --- | Mouse Brain | Immunolabeling of the postsynaptic density protein PSD-95 was successful. researchgate.net |
| B-50/GAP43 | Polyclonal IgG | Rat Mesencephalon | Good preservation of immunoreactivity for this growth-associated protein. nih.gov |
| GFAP (Glial Fibrillary Acidic Protein) | Polyclonal IgG | Rat Mesencephalon | Successful immunogold localization of this glial filament subunit. nih.gov |
| Adrenocorticotropic Hormone | Polyclonal Antiserum | Rat Mesencephalon | Immunoreactivity of this neuropeptide was well-preserved. nih.gov |
| Myelin Basic Protein | Polyclonal Antiserum | Rat Mesencephalon | Successful localization in the compact myelin of the central nervous system. nih.gov |
| Synaptophysin | Monoclonal | Rat Mesencephalon | Immunogold labeling of this synaptic vesicle protein was achieved. nih.gov |
| Pendrin | --- | Mouse Kidney | Immunolabeling was predominantly associated with the apical plasma membrane of intercalated cells. researchgate.net |
| Na,K-ATPase | Monoclonal | Rat Kidney | Precise immunogold localization to the basolateral membranes of distal tubules. biocyclopedia.com |
| Actin | Rabbit Anti-actin | Kidney Proximal Tubule | Intracellular actin was successfully immunolabeled. biocyclopedia.com |
Interactive Data Table: Compatibility of this compound with Fluorescent Tracers
This table lists fluorescent tracers that have been shown to retain their signal in tissues embedded in this compound.
| Fluorescent Tracer | Target/Application | Research Finding |
| Lectin-DyLight 594 | Vasculature Labeling | Fluorescent images of labeled vasculature in brain tissue were successfully obtained after embedding. researchgate.net |
| PRV-GFP (Pseudorabies Virus-GFP) | Neuronal Tracing | The fluorescence signal from GFP was preserved, allowing for analysis of viral labeling. nih.gov |
| RV-DsRed (Rabies Virus-DsRed) | Neuronal Tracing | The signal from DsRed was maintained after embedding, enabling the study of infected neurons. nih.gov |
Iii. Methodological Advancements and Protocols Utilizing Lowicryl Hm 20
Cryo-Preparation Methodologies for Lowicryl HM-20 Embedding.
Cryo-preparation techniques are foundational for preserving the native state of biological specimens. When combined with this compound embedding, these methods aim to minimize artifacts introduced during conventional chemical fixation and dehydration at ambient temperatures. weizmann.ac.il
High-Pressure Freezing (HPF) is a cryofixation technique that vitrifies biological samples up to 200 µm thick by subjecting them to high pressure (~2,100 bar) simultaneously with rapid cooling. weizmann.ac.ilnih.gov This process prevents the formation of damaging ice crystals, thus preserving cellular structures in a near-native state. colorado.eduweizmann.ac.il Following HPF, samples are ideally suited for further processing with this compound. nih.govcam.ac.uk The combination of HPF's superior structural preservation with the gentle, low-temperature embedding properties of this compound is considered an optimal approach for morphological and immunocytochemical studies at the electron microscope level. nih.govresearchgate.net This conjunction allows for the detailed examination of cellular components that might otherwise be distorted by chemical fixation or ice crystal damage. colorado.edu
Freeze-substitution (FS) is the critical step that follows cryofixation, where the vitrified water within the sample is replaced by an organic solvent at low temperatures, typically between -80°C and -90°C. researchgate.netagarscientific.com This process dehydrates the specimen while keeping it at temperatures low enough to prevent secondary ice crystal formation and molecular displacement. researchgate.net For subsequent embedding in this compound, various freeze-substitution cocktails and protocols have been optimized.
The substitution medium typically consists of an anhydrous organic solvent, such as acetone (B3395972) or methanol, containing chemical fixatives and staining agents. colorado.eduresearchgate.net The choice of additives is crucial for both preserving ultrastructure and retaining antigenicity for immunolabeling. Common protocols involve a gradual warming of the sample in the substitution medium before infiltration with the resin.
A variety of freeze-substitution protocols have been developed to enhance contrast and preserve specific cellular components for this compound embedding. For instance, a mixture of glutaraldehyde (B144438) and uranyl acetate (B1210297) in acetone is often used to generate samples suitable for both high-resolution structural analysis and immunolocalization, yielding well-defined, albeit lightly stained, membranes. researchgate.net Other protocols may employ osmium tetroxide or tannic acid to improve membrane contrast. cam.ac.ukresearchgate.net The duration of substitution can range from several hours to multiple days, followed by a slow warming phase to the infiltration temperature. researchgate.net
Below is a table summarizing representative freeze-substitution protocols for this compound embedding:
| Protocol Component | Protocol A | Protocol B | Protocol C |
| Cryofixation Method | High-Pressure Freezing (HPF) | High-Pressure Freezing (HPF) | Quench Freezing |
| Substitution Medium | 0.1% Tannic Acid in Acetone, then 2% OsO₄ in Acetone | 0.25% Glutaraldehyde + 0.1% Uranyl Acetate in Acetone | Methanol |
| Substitution Temperature & Duration | -90°C for 110 hours | -90°C for 3 days | -90°C for 24 hours |
| Warming Schedule | Slow warm to -20°C (5°C/hr), hold 16h; slow warm to 0°C (6°C/hr) | Warm to -50°C | Warm to -70°C for 24h, then to -50°C |
| Rinsing Solvent | 100% Acetone | 100% Acetone | 100% Methanol |
| Reference | researchgate.net | researchgate.net |
Infiltration and Polymerization Techniques for this compound.
Successful embedding in this compound relies on proper infiltration of the resin into the dehydrated specimen and its subsequent polymerization, processes that are typically carried out at sub-zero temperatures to maintain the benefits of cryo-preparation. scienceservices.eucolorado.edu
The Progressive Lowering of Temperature (PLT) technique is an alternative dehydration method for chemically fixed samples. nih.govemsdiasum.com It involves a stepwise dehydration in an ascending series of organic solvents (e.g., ethanol (B145695) or methanol) while simultaneously lowering the temperature. scienceservices.euscienceservices.eu A key principle of PLT is to ensure that at each step, the temperature remains above the freezing point of the solvent concentration within the tissue. scienceservices.euscienceservices.eu This gradual process minimizes extraction of cellular components and preserves antigenicity better than dehydration at room temperature. nih.gov
Once dehydration is complete, typically at around -35°C to -50°C, the sample is infiltrated with this compound. nih.govscienceservices.eu Infiltration follows a graded series of resin-solvent mixtures (e.g., 1:2, 1:1, 2:1 ratios of resin to solvent) before moving to pure this compound. Each infiltration step can last from a few hours to overnight to ensure complete replacement of the solvent with the low-viscosity resin. colorado.edu
A representative PLT dehydration and infiltration schedule for this compound is outlined below:
| Step | Solvent Concentration (Ethanol) | Temperature | Duration |
| 1 | 30% | 0°C | 30 min |
| 2 | 50% | -20°C | 60 min |
| 3 | 70% | -35°C | 60 min |
| 4 | 95% | -50°C | 60 min |
| 5 | 100% | -50°C | 60 min |
| 6 | 100% | -50°C | 60 min |
| Infiltration | Resin:Ethanol Ratio | Temperature | Duration |
| 7 | 1:1 this compound | -50°C | 60 min |
| 8 | 2:1 this compound | -50°C | 60 min |
| 9 | 100% this compound | -50°C | 60 min |
| 10 | 100% this compound | -50°C | Overnight |
This is a generalized schedule and may be adjusted based on sample type and size. scienceservices.eu
This compound is designed to be polymerized by long-wavelength (360 nm) ultraviolet (UV) light. scienceservices.eu2spi.comagarscientific.com A significant advantage of this resin is that the initiation of polymerization is largely independent of temperature, allowing the process to be carried out at the same low temperatures used for infiltration, such as -50°C. scienceservices.euproscitech.com.aucolorado.edu This low-temperature polymerization helps to minimize thermal stress and potential damage to the specimen's fine structure and molecular integrity. colorado.edu
For polymerization, samples infiltrated with this compound (containing an initiator such as Initiator C) are placed in capsules and exposed to UV light from a distance of 30-40 cm. agarscientific.com The process is typically carried out in a specialized low-temperature apparatus or a modified freezer equipped with UV lamps. scienceservices.eu2spi.com Polymerization times can vary, but a common protocol involves irradiating the samples for at least 24 to 48 hours at the low temperature (e.g., -35°C to -50°C). scienceservices.euleica-microsystems.com Following the initial low-temperature cure, a further "curing" period under UV light at room temperature for 2-3 days is often recommended to improve the block's hardness and sectioning quality. scienceservices.eu2spi.comagarscientific.com
While primarily designed for UV photopolymerization, this compound can also be polymerized through a thermal (chemical) process. scienceservices.euproscitech.com.au This method is an alternative for laboratories not equipped for low-temperature UV polymerization or for specific applications where UV light might be detrimental, such as preserving certain fluorophores. nih.gov
For chemical polymerization, the UV initiator is replaced with a thermal initiator, typically a peroxide like dibenzoyl peroxide. scienceservices.eunih.gov The recommended concentration for HM20 is approximately 0.5% (by weight) dibenzoyl peroxide. scienceservices.eu The resin mixture is prepared, and the samples are placed in gelatin capsules and transferred to an oven. scienceservices.eunih.gov Polymerization is then carried out at an elevated temperature, commonly +60°C, for a period of 2-3 days. scienceservices.euproscitech.com.au In some protocols, polymerization has been achieved at 50°C for 8 hours in a vacuum oven to preserve fluorescence signals that could be quenched by UV radiation. nih.gov
Sectioning Strategies for this compound Embedded Specimens
The successful acquisition of high-quality sections from biological samples embedded in this compound is a critical step for subsequent ultrastructural analysis and immunocytochemical labeling. Due to the specific physicochemical properties of this acrylic resin, which is less viscous and more fragile than conventional epoxy resins, tailored sectioning strategies are required. emsdiasum.combio-protocol.orgpubcompare.ai These strategies encompass block trimming, the choice of microtome knives, and specific cutting parameters to ensure the integrity of both the embedding medium and the enclosed biological structures.
Proper preparation of the resin block is fundamental to successful sectioning. The block face is typically trimmed to a small size, often with a width of 2 mm or less, using a razor blade or a precision trimming tool. arraytomography.orgnih.govresearchgate.net Creating a trapezoidal shape for the block face is a common practice that facilitates the formation of contiguous ribbons of serial sections, which is particularly advantageous for three-dimensional reconstructions. bio-protocol.org To further promote ribbon formation, an adhesive can be applied to the leading and trailing edges of the block pyramid. arraytomography.org
The choice of knife is crucial for obtaining smooth, uniform sections. Both glass and diamond knives are suitable for sectioning this compound, with diamond knives often preferred for producing optimal results, especially for vitreous sections. emsdiasum.comnih.govscribd.com A cutting-edge angle of approximately 35-45° is recommended. emsdiasum.com
Section thickness is dictated by the intended downstream application. For standard transmission electron microscopy (TEM), ultrathin sections of 60-70 nm are typically cut. arraytomography.orgbiologists.comcmu.edumdpi.com For techniques such as electron tomography, section thickness may vary from 90 nm to 180 nm, depending on the accelerating voltage of the microscope and the dimensions of the structures of interest. bio-protocol.org For correlative light and electron microscopy (CLEM) or initial survey purposes, semi-thin sections ranging from 0.5 to 1.5 µm are prepared and can be stained with dyes like methylene (B1212753) blue for light microscopic examination. nih.govresearchgate.net
The optimal cutting speed for this compound is influenced by several factors, including the size and shape of the block face, the hardness of the resin and the embedded tissue, and the quality of the knife. emsdiasum.com A general range of 2-5 mm/s has been found to be effective. emsdiasum.com During sectioning, careful control of the water level in the knife boat is necessary; a low water level helps prevent water from inadvertently contacting the block face. arraytomography.org Once cut, the ribbons of sections are carefully collected from the water surface onto electron microscopy grids, which are often coated with a support film such as carbon, Formvar, or parlodion to enhance stability. emsdiasum.combio-protocol.orgarraytomography.orgbio-protocol.org
It is important to note that the adhesion between acrylic resins like this compound and the embedded biological material is weaker compared to that of epoxy resins. This characteristic can make the sample susceptible to pressure-induced deformation during sectioning. emsdiasum.com Therefore, meticulous attention to the trimming and cutting process is paramount to minimize mechanical stress and preserve the native ultrastructure.
Table 1: Recommended Parameters for Sectioning this compound Embedded Specimens
| Parameter | Recommendation | Application | Source(s) |
| Block Trimming | Small block face (≤ 2 mm width), trapezoid shape | General TEM, Serial Sectioning | bio-protocol.orgarraytomography.org |
| Section Thickness | 60 - 70 nm | Ultrathin Sectioning for TEM | arraytomography.orgbiologists.comcmu.edumdpi.com |
| 90 - 180 nm | Electron Tomography | bio-protocol.org | |
| 0.5 - 1.5 µm | Semi-thin Sectioning for Light Microscopy | nih.govresearchgate.net | |
| Knife Type | Diamond or Glass | General Sectioning | emsdiasum.comnih.gov |
| Diamond (preferred) | Vitreous (Cryo) Sectioning | scribd.com | |
| Knife Angle | ~35-45° | General Sectioning | emsdiasum.com |
| Cutting Speed | 2 - 5 mm/s | General Sectioning | emsdiasum.com |
| Section Collection | Carbon, Formvar, or Parlodion-coated grids; Carbon-coated coverslips | TEM, Array Tomography | emsdiasum.combio-protocol.orgarraytomography.orgcmu.edubio-protocol.org |
Iv. Advanced Microscopic Applications Enabled by Lowicryl Hm 20
Lowicryl HM-20 in Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
This compound is extensively utilized in Transmission Electron Microscopy (TEM) for superior ultrastructural preservation and immunocytochemical studies. nih.govnih.gov Its ability to be polymerized at low temperatures helps to minimize the denaturation of proteins and lipoproteins that can occur with conventional embedding techniques. emsdiasum.com This results in improved retention of cellular architecture and antigenicity. 2spi.comnih.gov
Table 1: Comparison of Embedding Resins for TEM Immunocytochemistry
| Feature | This compound | Lowicryl K4M | Epoxy Resins |
|---|---|---|---|
| Polarity | Nonpolar (Hydrophobic) emsdiasum.com | Polar (Hydrophilic) emsdiasum.com | Nonpolar |
| Lowest Polymerization Temp. | -70°C emsdiasum.com | -35°C emsdiasum.com | ~60°C |
| Antigenicity Preservation | Excellent 2spi.comnih.gov | Good nih.gov | Fair to Poor |
| Ultrastructure Preservation | Excellent nih.gov | Good nih.gov | Excellent |
| Membrane Contrast | High (especially at -50°C) nih.gov | Moderate | High (with heavy metals) |
| Background Labeling | Significantly lower 2spi.comemsdiasum.com | Low | Variable |
Contributions of this compound to Scanning Transmission Electron Microscopy (STEM) Imaging
The low-density nature of this compound makes it particularly advantageous for Scanning Transmission Electron Microscopy (STEM). emsdiasum.com This characteristic is beneficial for Z-contrast imaging, where high-contrast images of completely unstained thin sections can be produced. emsdiasum.comemsdiasum.com The contrast in Z-contrast (or high-angle annular dark-field, HAADF-STEM) imaging is proportional to the atomic number (Z), and the low density of the resin minimizes background scattering, thereby enhancing the signal from the biological material itself. emsdiasum.com
Furthermore, STEM tomography, which allows for the three-dimensional analysis of thicker sections than conventional TEM tomography, is significantly enhanced by the use of this compound. uni-regensburg.de While conventional TEM tomography is limited to sections up to about 300 nm, STEM tomography can analyze sections up to 900 nm thick. uni-regensburg.de Embedding in this compound is a key step in workflows that combine STEM tomography with correlative light and electron microscopy (CLEM), enabling the localization of fluorescently tagged proteins within a large three-dimensional ultrastructural context. uni-regensburg.de
Integration of this compound in Focused Ion Beam Scanning Electron Microscopy (FIB-SEM) for Volume Reconstruction
This compound has proven to be a suitable embedding medium for Focused Ion Beam Scanning Electron Microscopy (FIB-SEM), a technique used for acquiring serial images for 3D volume reconstruction. researchgate.netcolab.ws While dense epoxy resins are commonly used for FIB-SEM, their density can generate electron scattering that interferes with the signal from the specimen. researchgate.net this compound, being an electron-lucent resin, mitigates this issue. researchgate.net
Research has demonstrated that this compound exhibits stability and milling properties under the focused ion beam that are comparable to epoxy resins. researchgate.net Samples embedded in HM-20 after freeze-substitution with low concentrations of uranyl acetate (B1210297) provide sufficient contrast for high-quality SEM imaging without the need for osmium tetroxide, which can obscure fine details and quench fluorescence. researchgate.netcolab.ws This compatibility is crucial for correlative workflows where regions of interest (ROI) identified by fluorescence microscopy on the block face are subsequently targeted for high-resolution 3D analysis by FIB-SEM. researchgate.netcolab.wsnih.gov This hybrid approach allows for efficient and targeted data collection, combining the advantages of different imaging modalities. researchgate.netcolab.ws
Facilitation of Correlative Light and Electron Microscopy (CLEM) using this compound
This compound is a cornerstone of many Correlative Light and Electron Microscopy (CLEM) workflows, primarily due to its ability to preserve the fluorescence of genetically encoded markers like Green Fluorescent Protein (GFP) and its variants. uni-regensburg.deleica-microsystems.comnih.gov Standard EM sample preparation often involves osmium tetroxide and epoxy resins, which impair or completely quench fluorescence. leica-microsystems.comresearchgate.net In contrast, protocols using this compound, typically involving high-pressure freezing and freeze-substitution with low concentrations of uranyl acetate, can maintain robust fluorescent signals within the resin-embedded sample ("in-resin fluorescence"). uni-regensburg.deresearchgate.netleica-microsystems.comnih.gov
The low-temperature polymerization of this compound is critical for preserving the structural integrity of fluorescent proteins. uni-regensburg.deleica-microsystems.com This allows researchers to first identify cells or structures of interest using fluorescence microscopy on semi-thin or thick sections and then acquire high-resolution electron micrographs of the exact same region. uni-regensburg.dejanelia.org This "on-section CLEM" approach provides a high correlation accuracy, localizing fluorescent signals to ultrastructural features with a precision of 30 nm or better. uni-regensburg.de The versatility of this compound supports various CLEM applications, from localizing specific proteins in 2D to reconstructing large cellular volumes in 3D using techniques like STEM tomography and FIB-SEM. uni-regensburg.deresearchgate.netcolab.ws
This compound in Fluorescence Microscopy of Embedded Biological Samples
The capacity of this compound to preserve fluorescence extends its utility beyond CLEM to general fluorescence microscopy of embedded samples. leica-microsystems.comnih.gov This allows for detailed molecular mapping within the preserved structural context of a tissue block. nih.govresearchgate.net Acrylic resins like this compound are considered optimal for preserving fluorescence because they can be polymerized at low temperatures (e.g., -25°C), which helps maintain the sample's structural and molecular integrity. leica-microsystems.com
Research has shown that various antibodies, fluorescent tracers, and fluorescent proteins (like EGFP and mCherry) retain their signals after embedding in this compound. uni-regensburg.denih.gov This compatibility has been leveraged in techniques like fluorescence micro-optical sectioning tomography (fMOST), where whole brains or large tissue volumes are embedded for subsequent sectioning and high-resolution fluorescence imaging. nih.govresearchgate.netprotocols.io The low viscosity of HM-20 facilitates rapid and thorough infiltration into large samples, while its low autofluorescence ensures a good signal-to-noise ratio for imaging. nih.gov
Table 2: Research Findings on Fluorescence Preservation with this compound
| Research Focus | Key Finding | Fluorescent Marker(s) | Microscopy Technique(s) |
|---|---|---|---|
| On-section CLEM | Fluorescence of EGFP and mCherry preserved in 300nm sections. uni-regensburg.de | EGFP, mCherry | Fluorescence Microscopy, STEM Tomography |
| fMOST Imaging | Neuronal fine structures and fluorophores are well-preserved in large tissue blocks. nih.gov | Various antibodies, GFP, DsRed | Fluorescence Micro-Optical Sectioning Tomography (fMOST) |
| FIB-SEM/CLEM | Preservation of genetically encoded fluorescent proteins allows for ROI localization. researchgate.netcolab.ws | Fluorescent Proteins | Fluorescence Microscopy, FIB-SEM, TEM |
| Whole Brain Imaging | This compound's low viscosity and autofluorescence are advantageous for large volume imaging. nih.gov | GFP, YFP | Fluorescence Microscopy |
| Optimized CLEM Protocols | 0.2% uranyl acetate during freeze-substitution is optimal for preserving fluorescence and ultrastructure. nih.gov | GFP | Integrated Light and Electron Microscopy (ILEM) |
V. Immunocytochemical and Immunolabeling Research with Lowicryl Hm 20
Preservation of Antigenic Sites in Lowicryl HM-20 Embedded Samples for Immunodetection.
The primary advantage of this compound in immunodetection lies in its ability to preserve the antigenicity of cellular components. 2spi.com The low-temperature processing and UV polymerization capabilities of this resin minimize the harsh chemical and thermal conditions that can denature proteins and compromise their immunoreactivity. scienceservices.eu This improved preservation of molecular structure is a significant advancement over traditional epoxy resins. polysciences.com
Research has consistently demonstrated that tissues embedded in this compound exhibit enhanced preservation of antigenicity. emsdiasum.compolysciences.com This is particularly crucial for localizing heat-labile antigens that would otherwise be destroyed by the high temperatures required for polymerizing other embedding media. nih.govresearchgate.net The hydrophobic nature of this compound has been shown to be as effective as hydrophilic resins, like Lowicryl K4M, for immunoelectron microscopy, provided that nonspecific labeling is adequately controlled. um.es
The compatibility of this compound with various immunolabeling techniques, including immunofluorescence, further underscores its versatility. Studies have shown that fluorophores and the fine neuronal structures can be well-preserved in samples embedded in this resin. nih.gov This allows for correlative light and electron microscopy, bridging the gap between broader cellular localization and ultrastructural detail.
A study on large-volume tissue samples found that this compound was compatible with a wide range of primary and secondary antibodies, as well as fluorescent tracers, providing a good signal-to-background ratio. nih.gov This broad compatibility makes it a reliable choice for diverse research applications.
| Antibody/Tracer Compatibility with this compound | |
| Primary Antibodies Tested | 8 |
| Secondary Antibodies Tested | 9 |
| Fluorescent Tracers Tested | 2 |
| Outcome | All worked successfully with this compound embedding |
Data sourced from a study on immunolabeled large-volume samples. nih.gov
Methodologies for Immunogold Labeling on this compound Ultrathin Sections.
Immunogold labeling on ultrathin sections of this compound embedded tissue is a widely used post-embedding technique for the high-resolution localization of antigens. nih.govresearchgate.net The general procedure involves incubating the sections with a primary antibody that specifically binds to the target antigen, followed by a secondary antibody conjugated to colloidal gold particles of a specific size. biocyclopedia.com
Several key steps are involved in a typical immunogold labeling protocol for this compound sections:
Sectioning: Ultrathin sections (typically 50-70 nm) are cut from the polymerized this compound block using an ultramicrotome. researchgate.net
Blocking: To prevent non-specific binding of antibodies, the sections are treated with a blocking solution, often containing Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised. 2spi.comcam.ac.uk
Primary Antibody Incubation: The sections are then incubated with the primary antibody, diluted to an optimal concentration, for a specific duration. unl.edu
Washing: Thorough washing is performed to remove unbound primary antibodies. unl.edu
Secondary Antibody-Gold Conjugate Incubation: The sections are incubated with the secondary antibody conjugated to colloidal gold particles. The size of the gold particles can be varied to allow for double-labeling experiments. nih.govresearchgate.netnih.gov
Final Washing and Staining: After further washing to remove unbound secondary antibodies, the sections are often counterstained with solutions like uranyl acetate (B1210297) and lead citrate (B86180) to enhance the contrast of cellular structures for transmission electron microscopy (TEM). researchgate.netbiocyclopedia.com
Double-labeling techniques on this compound sections allow for the simultaneous localization of two different antigens. This can be achieved either by using a mixture of primary antibodies raised in different species followed by species-specific secondary antibodies conjugated to different sized gold particles, or through a sequential labeling process. nih.govresearchgate.net
Advanced Immunostaining Procedures on this compound Sections.
To enhance the signal and specificity of immunostaining on this compound sections, researchers have developed and refined several advanced procedures. One such technique involves a "pH-shift fixation" which has been shown to improve labeling by altering the pH during the fixation process. nih.gov
Another approach to amplify the signal is the use of smaller gold particles (e.g., 5 nm), which can increase the labeling density. nih.gov While ultra-small gold particles may further enhance labeling, their visualization requires additional enhancement procedures. nih.gov
For large-volume tissue imaging, a combination of iDISCO immunofluorescence staining with this compound embedding has proven effective. nih.gov This method preserves both the fluorescence and the fine structural details of the tissue, enabling high-resolution three-dimensional imaging. nih.gov To reduce background fluorescence in such applications, Sudan Black B (SBB) can be added to the resin. nih.gov
Freeze-substitution is a critical step in preserving both ultrastructure and antigenicity, and protocols have been optimized for different sample types when using this compound. For instance, longer substitution phases at low temperatures are beneficial for larger samples like organoids and tissues to ensure proper staining and infiltration. leica-microsystems.com
| Advanced Immunostaining Techniques for this compound | Description |
| pH-Shift Fixation | Involves altering the pH during fixation to improve antibody binding. nih.gov |
| Use of Smaller Gold Particles | Employing smaller gold conjugates (e.g., 5 nm) to increase labeling density. nih.gov |
| iDISCO with Resin Embedding | Combining immunofluorescence staining of large samples with this compound embedding for high-resolution 3D imaging. nih.gov |
| Optimized Freeze-Substitution | Tailoring the duration and temperature of freeze-substitution to the specific sample type to enhance preservation. leica-microsystems.com |
Analysis of Specificity and Sensitivity of Antigen Localization in this compound Preparations.
The specificity of immunogold labeling on this compound sections is paramount for accurate antigen localization. Control experiments are essential to validate the results. A common control is the omission of the primary antibody, which should result in no or minimal labeling. nih.gov
The sensitivity of antigen detection in this compound is influenced by several factors, including the fixation protocol, the antibody concentration, and the size of the gold particles. nih.gov The use of this resin, particularly in conjunction with techniques like freeze-substitution, allows for the high-sensitivity detection of a variety of molecules, including amino acids, peptides, and proteins. researchgate.net
In a study comparing different SARS-CoV-2 antigen detection platforms, the importance of high sensitivity and specificity was highlighted. nih.gov While not directly involving this compound, this research underscores the general principles of evaluating diagnostic accuracy, which are also applicable to immunocytochemical studies. For instance, the sensitivity of antigen tests can vary significantly depending on the viral load. mdpi.com
Research has shown that this compound provides a good signal-to-background ratio, which is indicative of high specificity. nih.gov The ability to achieve dense and specific labeling allows for quantitative analysis of antigen distribution within different cellular compartments.
| Factors Influencing Specificity and Sensitivity in this compound Immunolabeling | |
| Fixation Protocol | The type and concentration of fixatives can affect antigen preservation. |
| Antibody Dilution | Optimal antibody concentration is crucial to maximize specific binding and minimize background. |
| Blocking Procedures | Effective blocking prevents non-specific antibody adherence. |
| Gold Particle Size | Smaller particles may offer higher labeling density and sensitivity. nih.gov |
| Control Experiments | Omission of the primary antibody is a key control for specificity. nih.gov |
Vi. Biological Research Disciplines Benefiting from Lowicryl Hm 20 Application
Cellular and Subcellular Ultrastructural Studies Utilizing Lowicryl HM-20
This compound is extensively used in cellular biology for high-resolution ultrastructural analysis. Its low viscosity permits excellent infiltration into cells and tissues, while the low-temperature processing helps to preserve fine structural details that can be lost with traditional epoxy resins. emsdiasum.com2spi.com This resin is particularly advantageous for techniques combining high-pressure freezing (HPF) and freeze-substitution, which are considered the gold standard for preserving biological samples in a near-native state. nih.gov
The hydrophobic nature of this compound provides excellent sectioning properties and stability under the electron beam. nih.gov Sections of material embedded in HM-20, even when completely unstained, can produce sharp, high-contrast images in a scanning transmission electron microscope (STEM) using Z-contrast mode. emsdiasum.com This is beneficial for observing molecular structures without the interference of heavy metal stains.
Recent advancements have demonstrated the suitability of this compound for focused ion beam scanning electron microscopy (FIB-SEM) tomography. nih.govresearchgate.net This technique allows for the three-dimensional reconstruction of large cellular volumes at high resolution. Studies on Drosophila melanogaster tissues have shown that HM-20 embedding provides sufficient contrast and image quality for FIB-SEM, with milling properties comparable to denser epoxy resins. nih.govresearchgate.net The versatility of this compound supports hybrid workflows that integrate fluorescent light microscopy with both scanning and transmission electron microscopy, enabling comprehensive analysis of cellular architecture. nih.gov
Applications of this compound in Neuroscience Research
In neuroscience, this compound has proven invaluable for the ultrastructural analysis of neural tissues and the precise localization of neural antigens. The resin's ability to preserve both fine structure and antigenicity is critical for immunoelectron microscopy studies of the nervous system.
One significant application is in the embedding of large volumes of brain tissue for high-resolution imaging. nih.gov Researchers have successfully combined this compound embedding with advanced imaging techniques to visualize molecularly labeled structures in large tissue blocks. nih.gov The resin's properties ensure the preservation of delicate neuronal structures, such as neurites, and are compatible with a wide range of antibodies and fluorescent tracers used in neuroscience.
Specific research applications include:
Immunogold Labeling of Neural Antigens: Studies have utilized freeze-substitution and this compound embedding to localize various neural antigens in rat brain tissue. This method allows for precise single and double immunogold labeling on large and serial sections, enabling the identification of proteins such as the presynaptic membrane-anchored protein B-50, glial fibrillary acidic protein, and the integral synaptic vesicle protein synaptophysin.
Neurotransmitter System Analysis: The resin has been employed in double post-embedding immunogold labeling studies to investigate the colocalization of neurotransmitters. For example, in the guinea-pig anteroventral cochlear nucleus, HM-20 was used to determine whether nerve terminals containing GABA could also retrieve glycine, providing insights into the complex signaling mechanisms in the auditory brainstem.
This compound in Microbiological Investigations (Bacteria, Yeast)
This compound is a key tool for overcoming the technical challenges associated with preparing microorganisms for electron microscopy. The unique composition of microbial cell walls often leads to poor infiltration of traditional resins and separation of the cell from the embedding medium during sectioning.
In bacteriology, the use of this compound, particularly in conjunction with a pre-embedding treatment with uranyl acetate (B1210297), has been shown to abolish the separation of the resin from the cell surface in Gram-positive, Gram-negative, and mycobacterial species. nih.gov This approach leads to significantly improved sectioning and clearer delineation of subcellular organelles in bacteria such as Bacillus subtilis, Escherichia coli, and Mycobacterium avium. nih.gov
In research on the yeast Saccharomyces cerevisiae, this compound provides superior structural preservation compared to more polar acrylic resins. A rapid embedding procedure using HM-20 at room temperature has been developed that yields excellent fixation and is suitable for immunogold labeling experiments. uni-regensburg.de This resin has been successfully used in combination with both chemical fixation and high-pressure freezing to immunolocalize specific proteins, such as vacuolar enzymes and components of the endoplasmic reticulum. uni-regensburg.de
The table below summarizes key findings from microbiological studies using this compound.
| Organism Studied | Research Focus | Key Finding with this compound |
| Mycobacterium avium | Ultrastructural Integrity | Use of HM-20 was a critical factor in preventing separation of the resin from the complex cell wall, improving section quality. |
| Saccharomyces cerevisiae | Immunocytochemistry | Provided superior structural preservation for immunogold labeling of vacuolar and ER proteins compared to other rapid embedding methods. |
| Escherichia coli | General Ultrastructure | Pre-treatment with uranyl acetate followed by HM-20 embedding resulted in excellent preservation and clear visualization of organelles. |
Utilization of this compound in Plant Sciences Research
In plant sciences, the study of cellular structures is often complicated by the rigid cell wall, which can be difficult to infiltrate with embedding media. Acrylic resins are often preferred over epoxy resins for immunocytochemical studies in plant tissues because their chemistry better protects antigenic sites. researchgate.net this compound, as a non-polar acrylic resin, is particularly well-suited for these applications.
A primary area of application is the immunolocalization of complex molecules within the plant cell wall and at the plasma membrane. Arabinogalactan proteins (AGPs) are a diverse family of glycoproteins involved in numerous developmental processes, including cell expansion, division, and signaling. nih.govnih.gov Visualizing the precise subcellular location of specific AGP epitopes is crucial to understanding their function. Immunogold labeling on this compound-embedded sections allows for the high-resolution localization of these molecules. researchgate.net The low-temperature processing capabilities of HM-20 are advantageous for preserving the delicate carbohydrate epitopes of AGPs that are recognized by monoclonal antibodies. researchgate.netnih.gov
While epoxy resins can damage cellular structures in delicate tissues like fruits due to their high viscosity, the lower viscosity of this compound facilitates better infiltration and preservation. researchgate.net This makes it a more suitable choice for ultrastructural and immunocytochemical studies on a wide range of plant tissues, from leaves to reproductive structures. nih.govresearchgate.net
Applications in Tissue and Organoid Research
This compound is highly effective for the ultrastructural analysis of complex tissues and three-dimensional organoid cultures. Its ability to preserve both antigenicity and fluorescence makes it ideal for correlative light and electron microscopy (CLEM) workflows, which are essential for studying these complex biological systems. nih.govnih.govleica-microsystems.com
Researchers have successfully used this compound to embed a variety of tissues and model organisms for detailed 3D analysis. Studies on Drosophila melanogaster embryos and larvae, as well as the nematode Caenorhabditis elegans, have shown that HM-20 embedding preserves genetically encoded fluorescent proteins, allowing for precise localization of regions of interest before high-resolution electron microscopy imaging. nih.govresearchgate.netnih.govleica-microsystems.com
In mammalian tissue research, HM-20 has been used for immunoelectron microscopy on ultrathin sections of rat kidney tissue to localize transport proteins in the distal tubules. biocyclopedia.com The excellent preservation of membrane structures allows for the precise association of immunogold particles with their target proteins on the basolateral membranes. biocyclopedia.com Similarly, the resin has been used to study the distribution of anion exchangers in intercalated cells of the mouse kidney.
The application of this compound is also extending to the growing field of organoid research. Organoids, which are 3D structures that mimic the architecture and function of human organs, require embedding techniques that can preserve their complex cellular organization and spatial relationships. The properties of this compound make it a strong candidate for preparing organoids for high-resolution ultrastructural analysis, enabling detailed investigation of cell-cell interactions, tissue architecture, and disease modeling.
Vii. Comparative Analyses and Innovations in Lowicryl Hm 20 Methodologies
Evaluation of Lowicryl HM-20 Against Other Acrylic Resins (e.g., Lowicryl K4M, K11M, HM23, LR White)
Within the family of acrylic resins, this compound is distinguished by its non-polar nature and its suitability for embedding at very low temperatures. scienceservices.eu This contrasts with other Lowicryl formulations and resins like LR White, each offering a unique set of properties tailored to specific research needs.
The Lowicryl series includes both polar (hydrophilic) and non-polar (hydrophobic) options. Lowicryl K4M is a popular polar resin that is usable down to -35°C. scienceservices.euscienceservices.eu Its hydrophilic properties are advantageous for immunolabeling as they can lead to better preservation of antigenicity and lower background labeling. scienceservices.eu Lowicryl K11M is another polar resin designed for even lower temperatures, down to -60°C, and has a lower viscosity than K4M. agarscientific.comagarscientific.com
On the non-polar side, alongside HM20, is Lowicryl HM23, which can be used at temperatures as low as -80°C. scienceservices.euscienceservices.euagarscientific.com These non-polar resins are particularly useful for producing high-contrast images of unstained sections in scanning transmission electron microscopy (STEM) and for dark-field observations due to their low density. 2spi.comagarscientific.com
LR White is another commonly used acrylic resin. Comparative studies have shown that Lowicryl HM20 can offer better preservation of fluorescence signals from certain dyes compared to LR White. nih.gov In terms of cutting performance, both Lowicryl HM20 and LR White can produce stable, thin sections. nih.gov The choice between these resins often depends on the specific requirements of the study, including the desired embedding temperature, the nature of the antigen, and the imaging modality.
Table 2: Comparison of this compound with Other Acrylic Resins
| Resin | Polarity | Minimum Usable Temperature | Key Characteristics |
|---|---|---|---|
| This compound | Non-polar (hydrophobic) scienceservices.eu | -70°C scienceservices.euemsdiasum.com | Good for immunolabeling, high-contrast imaging of unstained sections, and preserving fluorescence. 2spi.comnih.gov |
| Lowicryl K4M | Polar (hydrophilic) scienceservices.eu | -35°C scienceservices.euscienceservices.eu | Excellent for immunolabeling with low background, can be polymerized with up to 5% water. scienceservices.eu |
| Lowicryl K11M | Polar (hydrophilic) agarscientific.comagarscientific.com | -60°C scienceservices.euscienceservices.euagarscientific.com | Lower viscosity than K4M, designed for freeze-substitution at very low temperatures. scienceservices.euagarscientific.com |
| Lowicryl HM23 | Non-polar (hydrophobic) agarscientific.comagarscientific.com | -80°C scienceservices.euscienceservices.euagarscientific.com | Similar to HM20 but for even lower temperatures, suitable for freeze-substitution. scienceservices.euagarscientific.com |
| LR White | Polar (hydrophilic) | Room temperature (can be heat or chemically cured) | Good for immunolabeling, but may quench some fluorescent signals more than Lowicryl HM20. nih.gov |
Advancements in this compound Formulations: The Development of MonoStep Resins
A significant innovation in the use of Lowicryl resins has been the development of MonoStep formulations. scienceservices.euagarscientific.com Traditionally, Lowicryl resins like HM20 are supplied as multi-component kits that require the user to mix a monomer, a crosslinker, and an initiator before use. scienceservices.euscienceservices.eu This process, while allowing for customization of the resin's hardness, can be time-consuming and increases the potential for chemical exposure. agarscientific.comproscitech.com.au
The MonoStep resins are pre-mixed, ready-to-use formulations that offer the same well-known properties of the original Lowicryl resins but with added convenience and improved mechanical properties. scienceservices.euagarscientific.comscienceservices.de This single-component system simplifies the embedding process, saving researchers time and minimizing direct contact with the individual chemical components. scienceservices.euproscitech.com.au MonoStep this compound is a non-polar, hydrophobic embedding medium based on the original formulation and is suitable for use down to -70°C. polysciences.com These ready-to-use resins are particularly ideal for applications in immunohistochemistry and immunolabeling, where consistency and ease of use are paramount. proscitech.com.auemsdiasum.com2spi.com
Table 3: Comparison of Traditional and MonoStep this compound
| Feature | Traditional this compound | MonoStep this compound |
|---|---|---|
| Formulation | Multi-component kit (monomer, crosslinker, initiator) requiring mixing. scienceservices.euscienceservices.eu | Pre-mixed, single-component, ready-to-use resin. scienceservices.euscienceservices.euproscitech.com.au |
| Preparation | Requires user to mix components, allowing for adjustable hardness. agarscientific.com | No mixing required, saving time and reducing chemical handling. proscitech.com.au |
| Properties | Well-established properties for low-temperature embedding and immunolabeling. scienceservices.eu | Retains the well-known properties of the original formulation with improved mechanical properties. scienceservices.euagarscientific.com |
| Convenience | Less convenient due to the mixing step. | Highly convenient, ideal for routine and high-throughput applications. proscitech.com.auemsdiasum.com |
Optimization Strategies for Enhanced Research Outcomes with this compound
To achieve the best possible results with this compound, various optimization strategies have been developed. These focus on improving the preservation of both ultrastructure and antigenicity. A cornerstone of these strategies is low-temperature embedding. scienceservices.euagarscientific.com By performing dehydration and infiltration at progressively lower temperatures (the PLT method), the extraction of cellular components by organic solvents is minimized. usu.edu
Freeze-substitution is another powerful technique that is often combined with this compound embedding. nih.gov This involves the rapid freezing of the sample to cryo-immobilize it, followed by substitution of the ice with an organic solvent at very low temperatures, often containing fixatives. This approach can lead to excellent preservation of cellular morphology and antigenicity. usu.edu
The polymerization process itself can also be optimized. While UV polymerization at low temperatures is standard for this compound, the choice of initiator can be critical, especially when preserving fluorescence is a goal. scienceservices.euemsdiasum.com For instance, to avoid the quenching of fluorescent signals that can occur with UV polymerization, chemical initiators like benzoyl peroxide can be used to polymerize the resin in a vacuum environment. nih.gov Furthermore, gentle mixing of the resin, for instance, by bubbling with dry nitrogen gas, is recommended to avoid incorporating oxygen, which can interfere with polymerization. agarscientific.com Adjusting the ratio of monomer to crosslinker can also be used to tailor the hardness of the final block to suit the specific tissue and sectioning requirements. agarscientific.com
Table 4: Optimization Strategies for this compound
| Strategy | Description | Benefit |
|---|---|---|
| Low-Temperature Embedding | Performing dehydration, infiltration, and polymerization at temperatures down to -70°C. scienceservices.euemsdiasum.com | Minimizes the denaturation of proteins and lipids, leading to better ultrastructural and antigenic preservation. agarscientific.com |
| Progressive Lowering of Temperature (PLT) | Gradually decreasing the temperature during the dehydration steps. usu.edu | Reduces the extraction of cellular components by organic solvents. usu.edu |
| Freeze-Substitution | Rapid freezing followed by slow replacement of ice with a solvent at very low temperatures. nih.gov | Excellent preservation of fine structure and antigenicity, especially for sensitive samples. usu.edu |
| Alternative Polymerization Initiation | Using chemical initiators (e.g., benzoyl peroxide) instead of UV light. nih.gov | Can prevent the quenching of fluorescent signals, crucial for correlative light and electron microscopy (CLEM). nih.gov |
| Resin Hardness Adjustment | Varying the ratio of monomer to crosslinker. agarscientific.com | Allows for customization of the block's hardness for optimal sectioning of different sample types. agarscientific.com |
Viii. Emerging Trends and Future Research Trajectories for Lowicryl Hm 20
Addressing Methodological Challenges in Lowicryl HM-20 Protocols
Despite its established utility, several methodological aspects of this compound protocols are continually refined to optimize results.
Polymerization and Stability: this compound is primarily polymerized using UV light (360 nm) at low temperatures, typically ranging from -70°C to -35°C, allowing polymerization to occur concurrently with infiltration agarscientific.comscienceservices.deproscitech.com.aubiorxiv.orgagarscientific.comscienceservices.de2spi.com. While effective, UV polymerization can potentially quench fluorescence signals nih.gov. Chemical polymerization, often using initiators like benzoyl peroxide (BPO) or dibenzoylperoxide at temperatures around 60°C, offers an alternative that may better preserve fluorescence nih.govemsdiasum.comfrontiersin.org. However, the exothermic nature of chemical polymerization can lead to undesirable temperature increases within the sample block emsdiasum.com. Incomplete polymerization can occur if UV light penetration is hindered, for instance, by pigments or osmium fixation scienceservices.deemsdiasum.com. A common observation is a slight pink or pink/red discoloration of the polymerized block, which is considered normal and does not typically affect performance 2spi.com.
Material Properties and Handling: As a hydrophobic resin, HM-20 requires complete dehydration of the sample prior to infiltration to ensure proper resin penetration agarscientific.comscienceservices.deagarscientific.com2spi.comfrontiersin.org. Its key advantage is its low viscosity, particularly at sub-zero temperatures, facilitating deep infiltration into biological specimens agarscientific.comscienceservices.deproscitech.com.auagarscientific.comscienceservices.de2spi.comscienceservices.eu. HM-20 is a cross-linking resin, contributing to good cutting performance, enabling the production of stable, nanoscale sections frontiersin.org. In comparative studies, this compound and LR White embedded samples have demonstrated the ability to stably and continuously produce 1-μm sections, whereas other polymers like GMA have shown lower hardness and difficulty in yielding stable sections nih.gov. However, the process of sectioning can generate dust, necessitating appropriate handling to minimize exposure 2spi.com. Additionally, the hydrophobic surface of HM-20 can adhere strongly to certain membranes, potentially complicating sectioning if the membrane is integral to the sample structure emsdiasum.comemsdiasum.com.
Contrast and Imaging: For conventional transmission electron microscopy (TEM), HM-20 sections often require post-staining to achieve adequate contrast due to the resin's low electron density and the surface relief of the sections scienceservices.de2spi.comemsdiasum.com. In contrast, unstained HM-20 sections can yield sharp images with good contrast in scanning transmission electron microscopy (STEM) when utilizing Z-contrast imaging scienceservices.de2spi.comemsdiasum.com.
Fluorescence Preservation: While HM-20 is generally favored for its ability to preserve fluorescence compared to some other resins biorxiv.orgnih.govleica-microsystems.comnih.gov, challenges remain. UV polymerization's potential to quench fluorescence has led to the exploration of chemical polymerization methods using initiators like BPO nih.govfrontiersin.org. Furthermore, the choice of fluorescent protein and specific processing steps, such as the concentration of heavy metal stains (e.g., uranyl acetate), significantly impact the final fluorescence signal biorxiv.orgnih.gov.
Potential for Novel Applications of this compound in Interdisciplinary Research
This compound is finding expanded utility in interdisciplinary research, bridging light and electron microscopy, and enabling advanced imaging of complex biological systems.
Correlative Light and Electron Microscopy (CLEM): this compound is increasingly utilized in correlative light and electron microscopy (CLEM) workflows biorxiv.orgnih.govbohrium.comresearchgate.netnih.govnih.govresearchgate.net. Its capacity to preserve both ultrastructural detail and fluorescent signals allows for precise spatial correlation between light microscopy localization and electron microscopic morphology biorxiv.orgnih.govleica-microsystems.comnih.gov. This is crucial for studies requiring high-resolution mapping of molecular targets within their cellular context.
Volume Electron Microscopy (FIB-SEM): HM-20 serves as a valuable embedding medium for advanced volume electron microscopy techniques, such as focused ion beam-scanning electron microscopy (FIB-SEM) biorxiv.orgnih.govnih.govresearchgate.netbiorxiv.org. Its compatibility with reduced heavy metal staining protocols, which are essential for fluorescence preservation, makes it suitable for correlative targeting strategies. This enables the ultrastructural visualization of specific cells or subcellular structures within large, complex samples, guided by their fluorescent markers nih.govnih.gov.
Organoid and Tissue Imaging: The resin's properties are being leveraged for imaging complex biological architectures like organoids and whole tissues nih.govbiorxiv.orgbiorxiv.orgresearchgate.net. For instance, HM-20 is employed in protocols for whole-brain imaging using fluorescence micro-optical sectioning tomography (fMOST), facilitating the mapping of neuronal connectivity and single-cell locations researchgate.net. Its use in imaging 3D cell cultures and organoids allows for the study of multicellular interactions and cellular processes at high resolution nih.govbiorxiv.org.
Immunocytochemistry and Unstained Imaging: HM-20 continues to be a preferred resin for immunocytochemistry due to its effectiveness in preserving antigenicity and minimizing background labeling agarscientific.comagarscientific.comscienceservices.de2spi.comnih.gov2spi.com. The development of pre-mixed MonoStep formulations has further enhanced its convenience for these applications proscitech.com.au2spi.com2spi.com. Additionally, HM-20's suitability for imaging unstained sections remains relevant for studying proteins under minimal denaturation conditions, particularly when coupled with STEM imaging scienceservices.de2spi.comemsdiasum.com.
Future Directions in Resin Chemistry for Improved Biological Imaging
The evolution of biological imaging techniques necessitates continuous advancements in embedding resin chemistry, with this compound serving as a benchmark for future developments.
Enhanced Fluorescence Preservation: Future research in resin chemistry will likely focus on developing formulations or optimizing protocols that further improve the retention and signal intensity of fluorescent proteins and dyes. This includes engineering more robust fluorescent probes and exploring embedding media that are less disruptive to fluorophore integrity during processing bohrium.comresearchgate.netnih.gov.
Advanced Correlative Techniques: As correlative imaging modalities like CLEM and FIB-SEM become more sophisticated, there will be a growing demand for resins that offer seamless integration. This includes resins that provide excellent ultrastructural preservation, are compatible with a wider range of fluorescent labels, and facilitate precise targeting for high-resolution 3D reconstruction biorxiv.orgnih.govbohrium.comresearchgate.netnih.govnih.govresearchgate.netbiorxiv.org.
Improved Material Properties: Ongoing resin development may target enhanced mechanical stability for advanced sectioning techniques, improved chemical resistance for novel staining or labeling strategies, and tailored viscosity profiles for specific sample types or processing conditions. The goal is to minimize artifacts and maximize data quality.
"Smart" or Functionalized Resins: The future could see the development of "smart" resins incorporating stimuli-responsive elements or built-in contrast agents. Such materials could offer dynamic imaging capabilities or simplify contrast generation for specific applications, further bridging light and electron microscopy.
Streamlined and Accessible Protocols: The trend towards user-friendly, pre-mixed, or automated embedding systems, such as MonoStep formulations, is expected to continue. This aims to democratize advanced imaging techniques by reducing preparation complexity, minimizing chemical exposure, and improving reproducibility across different laboratories proscitech.com.auscienceservices.de2spi.com2spi.comagarscientific.com.
Data Tables
Table 1: Comparative Properties of Lowicryl Resins
| Resin Type | Polarity | Usable Temperature Range (°C) | Viscosity Characteristic | Primary Polymerization Method |
| This compound | Non-polar (Hydrophobic) | Down to -70°C | Low at low temperatures | UV (360 nm), Chemical (~60°C) |
| Lowicryl K4M | Polar (Hydrophilic) | Down to -35°C | Low at low temperatures | UV (360 nm), Chemical (~60°C) |
| Lowicryl K11M | Polar (Hydrophilic) | Down to -60°C | Lower than K4M | UV (360 nm), Chemical (~60°C) |
| Lowicryl HM23 | Non-polar (Hydrophobic) | Down to -80°C | Low at low temperatures | UV (360 nm), Chemical (~60°C) |
Note: Usable temperature ranges indicate the lower limit for infiltration and embedding. Polymerization can often occur at these or slightly higher temperatures. agarscientific.comscienceservices.deproscitech.com.auagarscientific.comscienceservices.de2spi.com
Table 2: Polymerization and Sectioning Performance Aspects for this compound
| Aspect | Details |
| Primary Polymerization Method | UV light (360 nm) |
| Alternative Polymerization Method | Chemical polymerization |
| Common UV Initiator | Initiator C scienceservices.descienceservices.eu |
| Common Chemical Initiators | Dibenzoylperoxide (BPO), Benzoin ethyl ether agarscientific.comproscitech.com.aunih.govemsdiasum.comfrontiersin.org |
| Typical UV Polymerization Temperature | -70°C to -35°C agarscientific.comscienceservices.deproscitech.com.auagarscientific.com2spi.com |
| Typical Chemical Polymerization Temperature | ~60°C agarscientific.comscienceservices.deproscitech.com.auemsdiasum.comfrontiersin.org |
| Typical UV Polymerization Time | 24-48 hours (low temp), shorter at room temp agarscientific.comscienceservices.de2spi.com |
| Typical Chemical Polymerization Time | Overnight agarscientific.comscienceservices.deemsdiasum.com |
| Sectioning Quality | Good, stable nanoscale sections; 1-μm sections achievable frontiersin.org |
| Potential Issue with UV Polymerization | Can quench fluorescence nih.gov |
| Potential Issue with Chemical Polymerization | Exothermic reaction can cause temperature rise emsdiasum.com |
| Post-Polymerization Observation | Block may turn light pink/red (normal) 2spi.com |
Q & A
Q. What is the standard protocol for embedding biological samples using Lowicryl HM-20 in freeze-substitution electron microscopy?
this compound is typically employed in freeze-substitution protocols to preserve ultrastructure. A standard protocol involves:
- High-pressure freezing of samples (e.g., ovarian follicles or yeast cells) at temperatures below -160°C .
- Freeze-substitution in anhydrous acetone or methanol with 2.5% uranyl acetate at -90°C for 32–55 hours .
- Gradual warming (5°C/hour) to -45°C, followed by stepwise infiltration with HM-20 resin (e.g., 1:1, 2:1, and pure resin ratios) over 6–8 hours .
- UV polymerization at -45°C for 33 hours to solidify the resin . This protocol minimizes ice crystal formation and retains antigenicity for immunolabeling .
Q. How does this compound compare to polar resins like K4M in immunocytochemistry?
HM-20, a non-polar resin, is optimized for low-temperature embedding (-50°C) and superior preservation of lipid-rich structures, whereas K4M (polar) is used at -35°C for hydrophilic samples. HM-20 reduces background noise in immunogold labeling due to its hydrophobic nature, making it ideal for membrane-associated antigen detection . For mixed samples, alternating resins or hybrid protocols may be required .
Q. What are the critical parameters for optimizing HM-20 infiltration to prevent sample brittleness?
Brittleness often arises from incomplete infiltration or rapid polymerization. Key parameters include:
- Gradual resin concentration increases (e.g., 3:1, 1:1, 1:3 acetone:HM-20 ratios) to ensure full penetration .
- Extended infiltration times (≥2 hours per step) for dense tissues .
- Controlled UV polymerization duration (e.g., 33 hours at -45°C) to avoid over-hardening .
Advanced Research Questions
Q. How can researchers resolve discrepancies in ultrastructure preservation when using HM-20 under varying infiltration conditions?
Discrepancies may arise from inconsistent temperature gradients or resin ratios. To address this:
Q. What methodological adjustments are needed when combining HM-20 embedding with quantitative elemental analysis (e.g., EELS or X-ray mapping)?
HM-20’s low conductivity can interfere with elemental detection. Mitigation strategies include:
- Post-embedding staining with heavy metals (e.g., uranyl acetate) to enhance contrast .
- Using thinner sections (50–100 nm) to reduce beam scattering during EELS .
- Validating results against cryo-frozen, non-embedded controls to distinguish resin artifacts from true elemental distributions .
Q. How does HM-20 perform in preserving dynamic cellular processes (e.g., vesicle trafficking) compared to Tokuyasu cryosectioning?
HM-20 embedding provides superior structural stability for long-term storage but may reduce antigen accessibility compared to Tokuyasu’s thawed cryosections. For dynamic studies:
Q. What are the implications of conflicting data on HM-20’s compatibility with high-pressure freezing for bacterial cell wall studies?
Discrepancies in bacterial wall preservation (e.g., E. coli vs. B. fragilis) may reflect species-specific lipid content. Recommendations:
- Adjust freeze-substitution solvents (e.g., methanol for Gram-negative bacteria) .
- Optimize resin infiltration times based on cell wall thickness .
- Cross-validate with cryo-EM or atomic force microscopy (AFM) .
Methodological Best Practices
- Antigenicity Preservation : Pre-embedding immunolabeling with anti-L425 antibodies (1:100 dilution) followed by 10-nm gold-conjugated secondary antibodies minimizes HM-20’s hydrophobic interference .
- Data Reproducibility : Document resin batch numbers and polymerization conditions, as slight variations in UV intensity (-45°C, 360 nm) can affect sectioning quality .
- Troubleshooting : If sections crack during ultramicrotomy, re-infiltrate samples with pure HM-20 for 12 hours and reduce section thickness to 70 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
